trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride
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Overview
Description
trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride: is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is a white solid that is commonly used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride typically involves the reaction of tetrahydrofuran derivatives with amino acids under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended use of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in drug development and pharmacological studies .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride: This compound is similar in structure but lacks the trans configuration.
Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride: Another similar compound with slight variations in its chemical structure.
Uniqueness: The uniqueness of trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride lies in its specific configuration and functional groups, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in multiple fields .
Properties
IUPAC Name |
methyl (3S,4S)-4-aminooxolane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAEXTMMVOBZ-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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